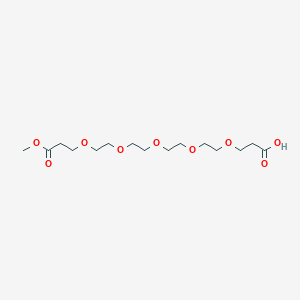
Acid-PEG5-mono-methyl ester
Descripción general
Descripción
Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs , which are molecules that contain two different ligands connected by a linker .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways . In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular formula of Acid-PEG5-mono-methyl ester is C15H28O9 . Its exact mass is 352.17 g/mol and its molecular weight is 352.380 g/mol .Chemical Reactions Analysis
Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular weight of Acid-PEG5-mono-methyl ester is 352.38 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . Its rotatable bond count is 19 . The topological polar surface area is 110 Ų .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
Acid-PEG5-mono-methyl ester is used in the synthesis of polymers. For example, unsaturated acid esters of polyethylene glycol (PEG) are essential monomers in polymer preparation. They allow for the synthesis of multifunctional polymers through graft copolymerization with other monomers (Chen, Xu, & Li, 2015).
Environmental Monitoring
This compound plays a role in environmental monitoring, specifically in the detection of poly(ethylene glycols) and related mono- and dicarboxylated forms in natural waters. Its presence helps in assessing water contamination levels (Crescenzi, Di Corcia, Marcomini, & Samperi, 1997).
Analytical Chemistry Applications
In analytical chemistry, PEG-based compounds, including Acid-PEG5-mono-methyl ester, are utilized. For instance, they are used in gas chromatography for the analysis of various compounds, providing a means to analyze the content and distribution of different chemical components in substances (Li, Yang, Wang, & Tian, 2006).
Drug Delivery Systems
Acid-PEG5-mono-methyl ester is instrumental in drug delivery systems. For example, it is used in the preparation of modified release drug delivery systems, influencing the release rate and bioavailability of the drugs (Panigrahi et al., 2018).
Renewable Polymer Research
It's used in renewable polymer research, particularly in creating polymers from renewable monomers like 2,5-furandicarboxylic acid, thereby contributing to sustainability and environmental conservation efforts (Sousa, Coelho, & Silvestre, 2016).
Nanoparticle and Microparticle Fabrication
The compound aids in the fabrication of functionalized nanoparticles and microparticles, altering the acid-base or electrochemical properties of surfaces and particles. This application is crucial in various fields, including materials science and nanotechnology (Mizrahi et al., 2010).
Enzymatic Studies
Acid-PEG5-mono-methyl ester is also significant in enzymatic studies, such as understanding the enzyme and nonenzyme hydrolyses of the end ester group in PEG esters (Ouchi & Azuma, 1984).
Surface Coating and Protein Adsorption Inhibition
It's used in creating surface coatings which inhibit protein adsorption. This is important in medical device manufacturing and biotechnological applications to prevent unwanted protein interactions (Malmsten & Van Alstine, 1996).
Peptide Acylation Studies
In peptide acylation studies, Acid-PEG5-mono-methyl ester helps in understanding how the block copolymerization of PLA with PEG affects peptide acylation inside degrading polymer microspheres (Lucke et al., 2002).
Parenteral Delivery Research
This compound is investigated for its use in parenteral delivery of certain fatty acid esters without chemical modification, using microemulsion systems (Li, Gao, Hou, & Yu, 2016).
Direcciones Futuras
Acid-PEG5-mono-methyl ester, as a PEG-based PROTAC linker, has potential applications in the development of targeted therapy drugs . Its use in the synthesis of PROTACs could be a promising approach for the development of targeted therapy drugs .
Relevant Papers The paper titled “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the use of Acid-PEG5-mono-methyl ester in the synthesis of PROTACs . Another paper titled “A Novel Acid‐Degradable PEG Crosslinker for the Fabrication of pH‐Responsive Soft Materials” reports the design and synthesis of a novel acid-degradable polyethylene glycol-based N -hydroxysuccinimide (NHS) ester-activated crosslinker .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGMOHWEFFVQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG5-mono-methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)
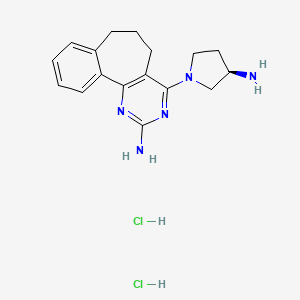
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
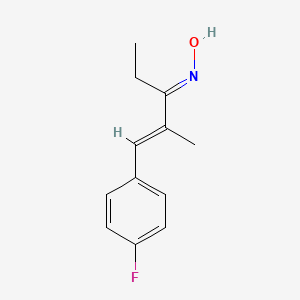
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)


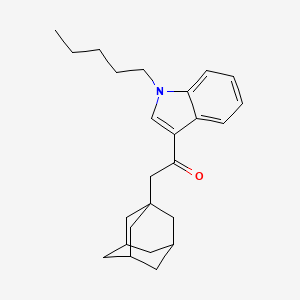
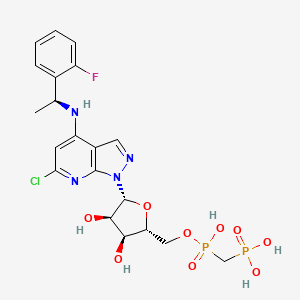
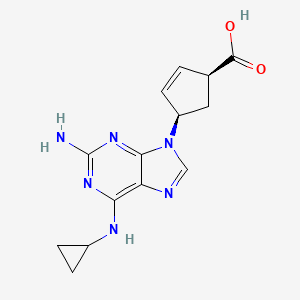
![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)